An In-depth Technical Guide to (3-(tert-Butyl)-5-methylphenyl)boronic Acid: Structural Properties and Synthetic Applications
An In-depth Technical Guide to (3-(tert-Butyl)-5-methylphenyl)boronic Acid: Structural Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural properties, spectroscopic characteristics, and key synthetic applications of (3-(tert-Butyl)-5-methylphenyl)boronic acid. This document is intended to serve as a valuable resource for professionals in chemical research and drug development, offering detailed data and experimental context for the use of this versatile organoboron compound.
Core Structural and Physical Properties
(3-(tert-Butyl)-5-methylphenyl)boronic acid is an aromatic boronic acid featuring a phenyl ring substituted with a tert-butyl group and a methyl group at the meta positions relative to the boronic acid moiety. The steric bulk of the tert-butyl group and the electronic properties of the substituents influence its reactivity and solubility. While specific experimental data such as melting and boiling points are not extensively reported in publicly available literature, the core physicochemical properties are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₇BO₂ | [1][2] |
| Molecular Weight | 192.06 g/mol | [1][2] |
| Appearance | White to off-white solid/crystal | [1][3] |
| CAS Number | 193905-93-0 | [2] |
| SMILES String | Cc1cc(cc(c1)C(C)(C)C)B(O)O | [1] |
| InChI Key | XWWPIVKWAIMBMU-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in polar organic solvents like THF, Dioxane, and DMF. | [3] |
Spectroscopic Profile
Detailed experimental spectra for (3-(tert-Butyl)-5-methylphenyl)boronic acid are not widely published. The following sections describe the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. Predictions are based on standard increments for substituted benzene rings. The actual experimental values may vary depending on the solvent and concentration.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~1.30 | Singlet (s) | 9H | -C(CH₃)₃ (tert-Butyl protons) |
| ~2.35 | Singlet (s) | 3H | Ar-CH₃ (Methyl protons) | |
| ~7.5 - 7.8 | Multiplet (m) | 3H | Ar-H (Aromatic protons) | |
| ~8.0 (broad) | Singlet (s) | 2H | -B(OH)₂ (Boronic acid protons, may exchange) | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbons | ~21.0 | Ar-CH₃ | ||
| ~31.0 | -C(CH₃)₃ | |||
| ~34.5 | -C(CH₃)₃ | |||
| ~125.0 - 135.0 | Aromatic carbons (CH) | |||
| ~130.0 (broad) | Aromatic carbon attached to Boron (C-B) | |||
| ~138.0 | Aromatic carbon attached to Methyl group | |||
| ~151.0 | Aromatic carbon attached to tert-Butyl group |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of an arylboronic acid is characterized by several key absorption bands. For (3-(tert-Butyl)-5-methylphenyl)boronic acid, the following vibrations would be expected[4][5]:
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O-H Stretching: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
C-H Stretching (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), corresponding to the methyl and tert-butyl groups.
-
C=C Stretching (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
B-O Stretching: A strong, characteristic absorption band typically found between 1310 and 1350 cm⁻¹[5].
-
C-B Stretching: A weaker band often observed near 1080-1100 cm⁻¹[5].
Experimental Protocols
Representative Synthesis of a Substituted Arylboronic Acid
Reaction Scheme: 1-Bromo-3,5-di-tert-butylbenzene → (3,5-Di-tert-butylphenyl)lithium → (3,5-Di-tert-butylphenyl)boronic acid
Materials:
-
1-Bromo-3,5-di-tert-butylbenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Tert-butyl methyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/heptane bath
Procedure:
-
A solution of 1-bromo-3,5-di-tert-butylbenzene in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).
-
The flask is cooled to approximately -78 °C using a dry ice/acetone or heptane bath.
-
A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred solution. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the organolithium reagent.
-
Trimethyl borate (1.0 equivalent) is then added dropwise at -78 °C. The reaction mixture is stirred for an additional 2-3 hours at this temperature.
-
The reaction is slowly warmed to room temperature and stirred overnight (approximately 12 hours).
-
The reaction is quenched by the slow, careful addition of 1 M HCl until the pH of the aqueous phase is acidic (pH ~2-3).
-
The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent such as MTBE or diethyl ether (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
If necessary, the product can be purified by recrystallization or silica gel column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
General Protocol:
-
To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (3-(tert-Butyl)-5-methylphenyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent system via syringe. A typical solvent mixture is an organic solvent like 1,4-dioxane, THF, or toluene, often with a small amount of water[6][7].
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the coupled product[8][9].
Visualization of Key Reaction Pathway
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. (3-t-butyl-5-methylphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. cas 193905-93-0|| where to buy (3-(tert-butyl)-5-methylphenyl)boronic acid [chemenu.com]
- 3. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]



